Tripropargylamine
Overview
Description
Tripropargylamine, also known as tris(2-propynyl)amine, is an organic compound with the molecular formula (HC≡CCH₂)₃N. It is a colorless liquid that is widely used in organic synthesis, particularly in the formation of copper(I) stabilizing ligands. The compound is characterized by its three propargyl groups attached to a central nitrogen atom, making it a versatile building block in various chemical reactions .
Mechanism of Action
Target of Action
Tripropargylamine is primarily used in the synthesis of copper (I) stabilizing ligands . These ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are the primary targets of this compound . They play a crucial role in the copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction .
Mode of Action
This compound interacts with its targets, the copper (I) stabilizing ligands, to facilitate the CuAAC click reaction . This reaction is a powerful tool for creating complex molecular architectures as it allows for the linking of acetylene and azide components .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CuAAC click reaction pathway . This pathway is significant in synthetic chemistry, particularly in the creation of modified biomolecules, polymers, and materials . The downstream effects of this pathway include the production of complex molecular structures through a reliable and efficient method .
Result of Action
The molecular effect of this compound’s action is the successful synthesis of copper (I) stabilizing ligands . On a cellular level, this can facilitate the CuAAC click reaction, enabling the creation of complex molecular structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the effectiveness of this compound in synthesizing copper (I) stabilizing ligands . Additionally, this compound should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Tripropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of Cu (I) stabilizing ligands . It interacts with enzymes and proteins involved in these reactions, contributing to the formation of complex structures. The nature of these interactions is primarily chemical, involving the exchange or sharing of electrons.
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its role in the synthesis of Cu (I) stabilizing ligands . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on its molecular mechanism are currently lacking.
Metabolic Pathways
Given its role in the synthesis of Cu (I) stabilizing ligands, it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropargylamine can be synthesized through the reaction of propargyl bromide with ammonia or primary amines. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3HC≡CCH2Br+NH3→(HC≡CCH2)3N+3HBr
Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Tripropargylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or other hydrogenated products.
Substitution: The propargyl groups can participate in substitution reactions, where other functional groups replace the propargyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Propargylamine: A simpler analog with one propargyl group attached to the nitrogen atom.
Dipropargylamine: Contains two propargyl groups attached to the nitrogen atom.
Triethanolamine: A compound with three ethanolamine groups attached to the nitrogen atom.
Comparison: Tripropargylamine is unique due to its three propargyl groups, which provide greater versatility in chemical reactions compared to its simpler analogs. The presence of multiple propargyl groups allows for the formation of more complex structures and enhances its ability to stabilize metal ions. In contrast, compounds like propargylamine and dipropargylamine have fewer reactive sites and are less effective in forming stable complexes .
Properties
IUPAC Name |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022244 | |
Record name | Tripropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-29-5 | |
Record name | Tripropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropargylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(propyn-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROPARGYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tripropargylamine?
A1: The molecular formula of this compound is C9H9N, and its molecular weight is 127.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While the provided research does not delve deep into spectroscopic characterization, this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR). [, , , ]
Q3: How stable is this compound under different conditions?
A3: this compound exhibits good thermal stability, with decomposition temperatures above 180 °C. [] Its stability under other conditions like varied pH and solvents needs further investigation. [, , ]
Q4: What materials are compatible with this compound?
A4: this compound shows compatibility with various polymers, including polystyrene, polyglycerol, poly(ester amide), and poly(isopropylacrylamide), making it suitable for synthesizing functionalized polymers and dendrimers. [, , , ]
Q5: How is this compound used in click chemistry?
A5: this compound acts as a trifunctional alkyne in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the synthesis of complex molecules and polymers. [, , , ]
Q6: Can this compound participate in autocatalytic reactions?
A6: Yes, research has demonstrated that this compound can participate in autocatalytic CuAAC reactions where the product formed further accelerates the reaction, enhancing its own production. []
Q7: What is the role of this compound in synthesizing dendrimers?
A7: this compound serves as a core molecule for attaching azide-terminated dendrons via CuAAC click chemistry, facilitating the synthesis of dendrimer-like structures with potential biomedical applications. [, ]
Q8: Have any computational studies been conducted on this compound?
A8: Molecular modeling studies have provided insights into the interaction of this compound derivatives with DNA duplexes and their influence on fluorescence properties. [, , , ]
Q9: How do modifications to the this compound structure affect its reactivity?
A9: Introducing bulky substituents like pyrene to this compound via click chemistry can influence its fluorescence properties and interactions with DNA. [, , , ]
Q10: What are the formulation strategies for this compound?
A10: While specific formulation strategies for this compound are not detailed in the provided research, its incorporation into polymers and dendrimers can be considered as potential formulation approaches for specific applications. [, , ]
Q11: Are there specific SHE regulations regarding this compound?
A11: While specific SHE regulations for this compound are not discussed, general laboratory safety practices and responsible handling of chemicals should be followed. [, ]
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